Product packaging for Quinoline-2,4(1H,3H)-dione(Cat. No.:CAS No. 52851-41-9)

Quinoline-2,4(1H,3H)-dione

Cat. No.: B1231767
CAS No.: 52851-41-9
M. Wt: 161.16 g/mol
InChI Key: YZMVLKJJJCMVGX-UHFFFAOYSA-N
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Description

Quinoline-2,4(1H,3H)-dione (CAS Number: 52851-41-9) is a nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This scaffold serves as a versatile precursor for the development of novel bioactive molecules. Recent studies have highlighted its particular value in the development of potent and selective ligands for the Cannabinoid Type 2 Receptor (CB2R), a key target in inflammatory diseases . Research indicates that C5- or C8-substituted quinoline-2,4(1H,3H)-diones can act as CB2R agonists, while C6- or C7-substituted analogs function as antagonists, offering a pathway for modulating immune response and protecting the central nervous system from immune damage . Furthermore, this compound derivatives have been explored as fluoroquinolone-like inhibitors, demonstrating moderate to promising antimicrobial activity against various Gram-positive and Gram-negative bacterial strains by targeting bacterial gyrase and DNA topoisomerase IV . The core structure is also a key intermediate in synthetic chemistry, enabling the preparation of diverse derivatives, such as those bearing 1,2,3-triazole rings via copper-catalyzed [3+2] cycloaddition reactions with terminal alkynes, which expands the utility of this scaffold in chemical biology and library synthesis . We supply this compound to the research community to support these innovative investigations. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO2 B1231767 Quinoline-2,4(1H,3H)-dione CAS No. 52851-41-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-quinoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-5-9(12)10-7-4-2-1-3-6(7)8/h1-4H,5H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZMVLKJJJCMVGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C2=CC=CC=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70394923
Record name Quinoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52851-41-9
Record name Quinoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70394923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Quinoline 2,4 1h,3h Dione

Classical Synthetic Routes

Classical approaches to the synthesis of quinoline-2,4(1H,3H)-dione and its tautomer, 4-hydroxyquinolin-2(1H)-one, have been well-established, relying on fundamental organic reactions such as cyclizations and condensations.

Cyclization Reactions of Precursors

The intramolecular cyclization of open-chain precursors is a cornerstone in the synthesis of the this compound framework. These methods involve forming the heterocyclic ring from a single molecule containing all the necessary atoms.

A common strategy for synthesizing the this compound core involves the cyclization of derivatives of 2-aminoacetophenone (B1585202). While direct reaction with acetic anhydride (B1165640) is more commonly associated with other quinoline (B57606) syntheses, the acylation of 2-aminoacetophenone with other acylating agents followed by cyclization is a well-documented approach to the tautomeric form, 4-hydroxyquinolin-2(1H)-one. arabjchem.orgtandfonline.comresearchgate.net This method, known as the Camps quinoline synthesis, typically involves the base-catalyzed cyclization of an o-acylaminoacetophenone. wikipedia.orgarabjchem.org

The general process begins with the N-acylation of 2-aminoacetophenone to introduce a carbonyl group, which then participates in an intramolecular condensation. For instance, reacting 2-aminoacetophenone with acylating agents like phosgene, dimethylcarbonate, or diethylcarbonate in the presence of a strong base such as sodium hydride can afford 4-hydroxy-2(1H)-quinolone. arabjchem.orgtandfonline.com The reaction proceeds via an initial acylation of the amino group, followed by an intramolecular Claisen-type condensation to form the heterocyclic ring.

Starting MaterialAcylating AgentBaseSolventProductYield
2-AminoacetophenoneDiethylcarbonateSodium HydrideToluene4-Hydroxy-2(1H)-quinoloneVariable
2-AminoacetophenoneDimethylcarbonateSodium HydrideToluene4-Hydroxy-2(1H)-quinoloneVariable
2-AminoacetophenonePhosgeneSodium HydrideToluene4-Hydroxy-2(1H)-quinoloneVariable

The reaction of anilines with α,β-unsaturated carbonyl compounds represents a versatile method for quinoline synthesis, often referred to as the Doebner-von Miller reaction or related syntheses. mdpi.comscispace.com To obtain the this compound structure, the α,β-unsaturated carbonyl compound must be a dicarboxylic acid derivative, such as maleic anhydride or its esters. researchgate.netrsc.org

The reaction likely proceeds through an initial Michael addition of the aniline (B41778) to the α,β-unsaturated system. Following this addition, an intramolecular cyclization occurs, which is then followed by an oxidation step to yield the aromatic quinoline ring system. The specific nature of the oxidant and reaction conditions can vary, influencing the final product and yield. For example, a new procedure for making 2,3-quinolinedicarboxylic acid has been developed starting with aniline and maleic anhydride. researchgate.net This highlights the potential for such precursors to lead towards dione (B5365651) structures, although direct, high-yield synthesis of the unsubstituted this compound via this specific route requires carefully optimized conditions.

Aniline Derivativeα,β-Unsaturated CarbonylKey Transformation StepsPotential Product
AnilineMaleic AnhydrideMichael Addition, Intramolecular Cyclization, Oxidation/DecarboxylationThis compound
Substituted AnilinesMaleimides[4+2] Annulation, RearrangementPyrrolo[3,4-b]quinolinediones

A direct and effective method for the synthesis of 4-hydroxy-2(1H)-quinolone, the enol tautomer of this compound, is the intramolecular cyclization of N,N′-diphenylmalonamide. arabjchem.orgvulcanchem.com This reaction is typically promoted by a strong acid catalyst that also acts as a dehydrating agent.

The most common reagent used for this transformation is polyphosphoric acid (PPA). arabjchem.orgvulcanchem.comresearchgate.netccsenet.orgnih.gov Heating N,N′-diphenylmalonamide in PPA at elevated temperatures, generally between 140–150 °C, induces an intramolecular Friedel-Crafts-type acylation. arabjchem.orgvulcanchem.com One of the phenyl rings is acylated by the amide carbonyl group, leading to the closure of the heterocyclic ring and subsequent elimination of aniline to furnish the final product. This method is noted for its simplicity and directness in forming the quinolinedione skeleton.

PrecursorReagent/CatalystTemperatureProductReference
N,N′-Diphenyl MalonamidePolyphosphoric Acid (PPA)140–150 °C4-Hydroxy-2(1H)-quinolone arabjchem.org
Oxidative Cyclization of Substituted Anilines with α,β-Unsaturated Carbonyl Compounds

Condensation Reactions

Condensation reactions, which involve the joining of two or more molecules with the elimination of a small molecule like water or ammonia, are also employed in the synthesis of heterocyclic systems related to this compound.

The reaction between aromatic o-aminonitriles and formamides such as N,N-dimethylformamide (DMF) or N,N-diethylformamide is a known route for the synthesis of dione-containing fused heterocycles. However, it is crucial to note that this specific reaction leads to the formation of quinazoline-2,4(1H,3H)-diones , not quinoline-2,4(1H,3H)-diones. acs.orgresearchgate.net The reaction involves the condensation of the o-aminonitrile with the formamide, which acts as a source of a carbonyl group.

This transformation is typically carried out at high temperatures (190–200 °C) in a sealed reactor, often in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). acs.org The mechanism is thought to involve the initial reaction of the amino group with the formamide, followed by intramolecular cyclization where the nitrile group is attacked, ultimately leading to the formation of the quinazolinedione ring after hydrolysis of intermediates. While this method does not produce the quinoline isomer, it is a significant route to a closely related and important class of heterocyclic diones.

PrecursorReagentCatalystTemperatureProduct
Aromatic o-AminonitrileN,N-Dimethylformamide (DMF)ZnCl₂190–200 °CQuinazoline-2,4(1H,3H)-dione
Aromatic o-AminonitrileN,N-DiethylformamideZnCl₂190–200 °CQuinazoline-2,4(1H,3H)-dione
2-Halobenzoates with Monoalkylureas

Modern and Green Chemistry Approaches

In recent years, there has been a growing emphasis on the development of more environmentally benign and efficient synthetic methods. These modern approaches often focus on minimizing waste, avoiding hazardous reagents, and reducing energy consumption.

Catalyst-Free and Solvent-Free Syntheses

Significant progress has been made in developing catalyst-free and solvent-free syntheses of this compound. One such method involves the reaction of 2-aminobenzonitriles with carbon dioxide in water. This approach proceeds efficiently without the need for any catalyst, providing excellent yields of the desired product. dokumen.pub

Another green methodology is the solvent-free synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles using carbon dioxide at atmospheric pressure and a catalytic amount of a non-toxic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method is particularly noteworthy for its sustainability.

Metal-Catalyzed Reactions

Metal-catalyzed reactions offer powerful tools for the construction of complex molecular architectures, and the synthesis of this compound is no exception.

Copper-catalyzed tandem reactions provide an efficient pathway to quinazolinone derivatives. These reactions can involve a sequence of events, such as N-arylation followed by an intramolecular condensation, to build the heterocyclic ring system in a single pot. For example, a copper-catalyzed cascade reaction of 2-halobenzamides with nitriles can lead to the formation of quinazolinone derivatives. organic-chemistry.org While specific examples leading directly to the unsubstituted this compound via this tandem N-arylation/condensation are part of broader synthetic strategies for more complex quinazolinones, the underlying principle of using a copper catalyst to facilitate both the C-N bond formation and the subsequent cyclization is a key modern approach. organic-chemistry.org

Reactant 1Reactant 2Catalyst SystemProduct Type
2-HalobenzamideNitrileCopper CatalystQuinazolinone Derivative
(2-Bromophenyl)methylaminesAmidine hydrochloridesCuBr / K₂CO₃Quinazoline (B50416) Derivative

Table 4: General Scheme for Copper-Catalyzed Synthesis of Quinazoline Scaffolds. organic-chemistry.orgnih.gov

Copper-Catalyzed Tandem N-arylation/Condensation

Microwave-Assisted Syntheses

Microwave-assisted synthesis has emerged as a powerful tool for the rapid and efficient construction of this compound and related heterocyclic systems. nih.govnih.gov This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net

One notable application is the three-component reaction of an aromatic aldehyde, 2-aminoanthracene, and a cyclic 1,3-dicarbonyl compound, such as this compound, under acidic conditions and microwave irradiation. nih.gov This one-pot synthesis provides a straightforward route to complex fused heterocyclic compounds. nih.gov Another efficient microwave-assisted method involves the reaction of substituted methyl anthranilates with various isocyanates or isothiocyanates in a DMSO/H2O solvent system, without the need for a catalyst or base, to produce quinoline-2,4(1H,3H)-diones. nih.gov This methodology is particularly well-suited for creating libraries of compounds for drug discovery due to its broad substrate scope and high purity of products. nih.gov

Carbon Dioxide (CO2) Utilization in Synthesis

The use of carbon dioxide (CO2) as a C1 building block for the synthesis of quinoline-2,4(1H,3H)-diones represents a green and sustainable chemical transformation. nih.govscholaris.ca This approach addresses the need for environmentally benign processes by utilizing an abundant and non-toxic resource. scholaris.ca

Several catalytic systems have been developed to facilitate the cycloaddition of CO2 with 2-aminobenzonitriles to yield quinoline-2,4(1H,3H)-diones. These include:

Alcohol amines: In the presence of water, alcohol amines like diethanolamine (B148213) (DEA) can effectively catalyze the reaction, achieving high yields of the desired product. nih.gov The catalyst is easily recoverable and can be reused multiple times without a significant loss of activity. nih.gov

Melamine (B1676169): Functioning as a thermoregulated catalyst in water, melamine has been shown to be highly efficient for this transformation. scholaris.ca The product conveniently separates from the hot aqueous catalyst solution, which can be directly reused. scholaris.ca

N-Heterocyclic Carbenes (NHCs): NHCs can catalyze the reaction of 2-aminobenzonitriles with CO2 at atmospheric pressure in DMSO, accommodating a wide range of functional groups on the starting material. rsc.orgmdpi.com

Ionic Liquids (ILs): Basic ionic liquids have been successfully employed as catalysts for this conversion. mdpi.com

Mesoporous Smectites: Alkali hydroxide-incorporated mesoporous smectites have also demonstrated catalytic activity for the synthesis of this compound from CO2 and 2-aminobenzonitrile. rsc.org

Catalyst SystemSubstratesKey Features
Alcohol amines (e.g., DEA) in waterCO2 and 2-aminobenzonitrileGreen, high yield, reusable catalyst. nih.gov
Melamine in waterCO2 and substituted 2-aminobenzonitrilesThermoregulated, product separation, catalyst reuse. scholaris.ca
N-Heterocyclic Carbenes (NHCs) in DMSOCO2 and substituted 2-aminobenzonitrilesAtmospheric pressure, broad substrate scope. rsc.orgmdpi.com
Ionic Liquids (ILs)CO2 and o-aminobenzonitrilesBasic ILs act as effective catalysts. mdpi.com
Alkali hydroxide-incorporated mesoporous smectitesCO2 and 2-aminobenzonitrileHeterogeneous catalysis. rsc.org

Photocatalytic Methods (e.g., 4CzIPN)

Photocatalytic methods provide a mild and eco-friendly route to quinoline-2,4(1H,3H)-diones. researchgate.net The use of visible light and a photocatalyst allows for the generation of radical intermediates under gentle conditions. researchgate.netresearchgate.net

A notable example is the use of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN) as a reusable photocatalyst. researchgate.netrsc.org This transition-metal-free method facilitates the construction of carbonyl-containing quinoline-2,4(1H,3H)-diones from ortho-cyanoarylacrylamides and other starting materials in the presence of oxygen. researchgate.net The reaction can be performed at room temperature using blue LEDs as the light source. rsc.org This approach has been successfully applied to gram-scale synthesis, and the photocatalyst can be recovered and reused for several cycles. rsc.org

Furthermore, visible light-induced photocatalysis can be employed for the synthesis of phosphorylated quinoline-2,4(1H,3H)-diones from ortho-cyanoarylacrylamides and phosphine (B1218219) oxides. researchgate.net These methods highlight the versatility of photocatalysis in generating a diverse range of functionalized this compound derivatives. researchgate.netchim.it

Synthesis of Substituted this compound Derivatives

Strategies for Functionalization at Positions 1 and 3

The functionalization of the this compound scaffold at the N-1 and C-3 positions is a key strategy for creating diverse derivatives with a wide array of potential applications.

A common approach involves the N-alkylation of the this compound core. nih.gov For instance, the reaction with ethyl chloroacetate (B1199739) in the presence of a base like potassium carbonate in dimethylformamide (DMF) introduces an ester functional group at the nitrogen atoms. nih.gov This can be a stepwise process, allowing for the introduction of different substituents at N-1 and N-3.

Further modifications can be achieved through various chemical transformations. For example, 3-aminoquinoline-2,4(1H,3H)-diones can be synthesized from the corresponding 3-chloro or 3-bromo derivatives by reaction with primary amines. researchgate.net The primary amino group at the 3-position can also be introduced via the reduction of 3-azidoquinoline-2,4(1H,3H)-diones. researchgate.net

The introduction of a propargyl group at the N-1 position of 3-(1H-1,2,3-triazol-1-yl)this compound derivatives has been achieved by reacting them with propargyl bromide in DMF with potassium carbonate. nih.gov This alkyne functionality serves as a handle for further "click" chemistry reactions.

Introduction of Heterocyclic Rings

The incorporation of heterocyclic rings onto the this compound scaffold is a prominent strategy to generate novel compounds with enhanced biological activities.

One method involves the cyclization of functionalized intermediates. For example, 1,3-bis((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)quinazoline-2,4(1H,3H)-dione has been synthesized through the cyclization of a precursor in the presence of sodium hydroxide (B78521). nih.gov

Stereoselective Synthesis of Derivatized Quinoline-2,4(1H,3H)-diones

The development of stereoselective methods for the synthesis of this compound derivatives is a significant area of research, as the introduction of chiral centers in these scaffolds can profoundly influence their biological activity. These methods aim to control the three-dimensional arrangement of atoms, leading to the selective formation of one enantiomer or diastereomer over others.

One notable approach involves an asymmetric intramolecular acylsulfenylation. acs.orgacs.org This method has been successfully employed for the enantioselective synthesis of 3,3-disubstituted quinoline-2,4-diones, which feature an all-carbon quaternary stereocenter at the C3 position. acs.orgacs.org The reaction sequence utilizes a thioester as a bifunctional carbonyl source in an asymmetric Stetter-Michael addition/aldol-type cyclization cascade. acs.orgacs.org By employing a catalytic amount of a chiral amino diether in combination with an organolithium reagent (RSLi), a variety of these derivatives have been synthesized in high yields and with excellent enantioselectivities. acs.orgacs.org

Another strategy for achieving enantioselectivity is through the deprotonative ring contraction of N-methyl-N-Boc-benzo[e] acs.orgthieme-connect.comdiazepine-2,5-diones. acs.org These starting materials, which can be prepared in good yield and high stereochemical purity from amino acids, undergo a highly enantioselective ring contraction upon deprotonation to yield the corresponding quinoline-2,4-diones. acs.org This method provides an efficient pathway to this important drug scaffold while controlling the stereochemistry. acs.org

The following table summarizes representative examples of stereoselective syntheses of derivatized quinoline-2,4(1H,3H)-diones, highlighting the catalyst, substrate, and the outcomes of the reactions.

Table 1: Examples of Stereoselective Synthesis of this compound Derivatives

Starting Material Chiral Catalyst/Reagent Product Structure Yield (%) Enantiomeric Excess (ee %) Reference
N-(2-cinnamoylphenyl)pivalamide (1S,2S)-1,2-bis(2,5-dimethyl-1H-pyrrol-1-yl)cyclohexane-1,2-diamine / RSLi 3-Aryl-3-thio-substituted quinoline-2,4-dione High Excellent acs.orgacs.org

Chemical Reactivity and Reaction Mechanisms of Quinoline 2,4 1h,3h Dione

Electrophilic and Nucleophilic Reactions

The dual nature of the quinoline-2,4(1H,3H)-dione core allows it to participate in both electrophilic and nucleophilic reactions. The electron-rich aromatic ring and the nitrogen atom are susceptible to electrophilic attack, while the carbonyl groups are primary sites for nucleophilic addition.

Halogenation, a common electrophilic substitution, can occur at the C3 position of the quinoline (B57606) ring system. researchgate.net Furthermore, derivatives of this compound can undergo nucleophilic substitution reactions. For instance, the presence of halogen substituents can facilitate the introduction of other functional groups through nucleophilic displacement. smolecule.com Specifically, 3-chloroquinoline-2,4(1H,3H)-diones can react with sodium azide (B81097) to produce 3-azido derivatives. These derivatives are valuable intermediates for further transformations, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to create triazole-containing hybrids. The reactivity of the carbonyl groups is also a key feature, as they can undergo condensation reactions with nucleophiles like amines to build more complex molecular architectures. smolecule.com

Oxidation and Reduction Pathways

The this compound system can undergo both oxidation and reduction, leading to a variety of products. Oxidation of quinoline derivatives can be a key step in the formation of the dione (B5365651) structure itself. For example, 8-hydroxyquinoline (B1678124) can be oxidized to quinoline-5,8-dione. scispace.com In a more specific example, 7-acetamido-8-hydroxyquinoline derivatives can be oxidized to the corresponding diones using Fremy's salt (potassium nitrosodisulfonate), with yields reaching 71% under mild conditions.

Conversely, the carbonyl groups of the dione can be targeted for reduction. A visible light-induced cascade sulfonylation/cyclization reaction has been developed to produce quinoline-2,4-diones, and subsequent reduction can yield hydroxyl groups, showcasing the potential for further modification. mdpi.com

Substitution Reactions at Nitrogen and Carbon Atoms

Substitution at both nitrogen and carbon atoms of the this compound core is a widely used strategy for the synthesis of diverse derivatives. The nitrogen atom at position 1 can be readily alkylated or arylated. evitachem.com For example, the introduction of a propargyl group at the N1 position can be achieved by reacting the corresponding this compound with propargyl bromide in the presence of potassium carbonate. mdpi.com

The carbon atoms, particularly at the C3 position, are also amenable to substitution. 3-Chloroquinoline-2,4(1H,3H)-diones serve as versatile precursors for introducing various substituents at this position via nucleophilic substitution. upce.czbeilstein-archives.orgmdpi.com

Rearrangement Reactions

This compound and its derivatives can undergo fascinating rearrangement reactions, leading to the formation of novel heterocyclic systems.

Reactions with Urea (B33335) Leading to Imidazo[1,5-c]quinazoline-3,5-diones

An intriguing molecular rearrangement occurs when 3-amino-1H,3H-quinoline-2,4-diones react with urea in boiling acetic acid. upce.czbeilstein-archives.orgtacr.cz Instead of the expected imidazo[4,5-c]quinoline-2,4-diones, this reaction yields novel 2,6-dihydro-imidazo[1,5-c]quinazoline-3,5-diones in high yields. upce.cztacr.cz The proposed mechanism involves an initial reaction to form a mono-substituted urea, which then undergoes a molecular rearrangement. upce.cztacr.cz The same products can be obtained from 3-chloro-1H,3H-quinoline-2,4-diones and urea, although in lower yields. upce.cztacr.cz

Interestingly, the course of the reaction is highly dependent on the substitution pattern. While 1-unsubstituted 3-amino-1H,3H-quinoline-2,4-diones undergo this rearrangement, their 1-substituted counterparts can lead to different products, such as 3-(3-acylureido)-2,3-dihydro-1H-indol-2-ones or 4-alkylidene-1'H-spiro[imidazolidine-5,3'-indole]-2,2'-diones. mdpi.comupce.cz The reaction of 3-amino-1H,3H-quinoline-2,4-diones with nitrourea (B1361781) in a non-acidic solvent like dioxane also provides an alternative pathway, affording 3-ureidoquinoline-2,4-diones or 9b-hydroxy-3a-alkyl/aryl-3,3a,5,9b-tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones. upce.cz

Perkow Reaction and Novel Leaving Groups

Derivatives of this compound have been shown to participate in a modified Perkow reaction. Specifically, substituted 3-(fluoroacyloxy)quinoline-2,4(1H,3H)-diones react with triethyl phosphite. nih.govbeilstein-journals.org This reaction can lead to either the expected Perkow product or a 4-ethoxyquinolin-2(1H)-one. nih.govbeilstein-journals.org A key finding in this research is that the fluorocarboxylate anion can act as a leaving group, a previously unobserved feature in the Perkow reaction. nih.govbeilstein-journals.org This observation is significant as it influences the potential for intramolecular Horner-Wadsworth-Emmons synthesis to create annulated but-2-enolide rings on the this compound scaffold. nih.govbeilstein-journals.org

Cyclocondensation and Annulation Reactions

The this compound framework is an excellent substrate for cyclocondensation and annulation reactions, leading to the formation of various fused heterocyclic systems. bohrium.com These reactions expand the structural diversity and potential applications of this class of compounds.

For instance, a new route for the synthesis of 3-substituted quinazoline-2,4(1H,3H)-diones has been developed through the annulation of anthranilic esters with N-pyridyl ureas. nih.govresearchgate.net This method involves the formation of an N-aryl-N'-pyridyl urea intermediate, followed by cyclocondensation to yield the fused heterocycle with moderate to good yields. nih.govresearchgate.net Another example is the three-component one-pot reaction of aromatic amines, barbituric acid, and aromatic aldehydes to synthesize polyfunctionally substituted pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones. rsc.org This reaction has been shown to be efficient under reflux conditions in acetic acid. rsc.orgnih.gov

Furthermore, the reaction of 6-amino-1,3-dimethyluracil (B104193) with 3-cinnamoyl-1-phenyl-2,4(1H,3H)-quinolinedione in glacial acetic acid results in the formation of a pyrido[2,3-d]pyrimidine (B1209978) derivative, showcasing a cyclocondensation that builds a new pyridine (B92270) ring fused to the pyrimidine (B1678525) of the uracil. znaturforsch.com These examples highlight the utility of this compound and its precursors in constructing complex, multi-ring systems.

Hydrolytic Cleavage of Pyrimidine Rings

The pyrimidine ring fused to a quinoline system, as seen in pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones (also known as 5-deazaflavins), can undergo hydrolytic cleavage under certain conditions. This reactivity is of interest for the structural modification of these heterocyclic systems. The cleavage can be induced under both acidic and alkaline conditions, leading to different products through distinct mechanistic pathways.

Research has demonstrated that the stability of the fused pyrimidine ring is susceptible to hydrolytic conditions, resulting in ring-opening reactions. These transformations can lead to the formation of quinoline derivatives, indicating a breakdown of the pyrimidine moiety.

Acid-Catalyzed Hydrolysis

Studies on related heterocyclic systems have shown that acid-catalyzed conditions can facilitate the cleavage of a fused pyrimidine ring. For instance, when pyrano[2,3-d]pyrimidine derivatives are refluxed in a mixture of concentrated hydrochloric acid and acetic acid, a transformation to tetrahydro quinolone dione derivatives occurs. brieflands.comnih.gov The proposed mechanism for this reaction involves an initial opening of the pyran ring, followed by the hydrolytic cleavage of the pyrimidine ring. brieflands.com This pyrimidine ring opening proceeds through the formation of an amide intermediate, which subsequently cyclizes to form the resulting quinolone dione. brieflands.com

The general transformation is supported by spectroscopic data. In the 13C NMR spectra of the resulting tetrahydro quinolone dione derivatives, the appearance of two signals around 172 ppm and 195 ppm corresponds to the carbon resonances of two distinct carbonyl groups (amide and ketone), confirming the structural change. nih.gov

Alkaline-Catalyzed Hydrolysis

The hydrolytic cleavage of the pyrimidine ring in pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones (5-deazaflavins) has been observed under alkaline conditions. rsc.org Treatment of these compounds with a dilute alkaline solution can lead to the hydrolytic scission of the pyrimidine ring at the C2-N3 and C2-N1 bonds. rsc.org This reaction yields 2-oxoquinoline-3-carboxylic acid derivatives as the primary products. rsc.org

However, this hydrolytic cleavage competes with a disproportionation reaction. The outcome of the reaction is highly dependent on the concentration of the hydroxide (B78521) ion. rsc.org

Dilute Alkaline Conditions: Favor the hydrolytic scission at the 2-position, leading to the formation of 2-quinolone derivatives. rsc.org

Concentrated Alkaline Conditions: Favor an intermolecular oxidation-reduction (disproportionation) reaction between an initially formed 5-hydroxy-1,5-dihydro-5-deazaflavin intermediate and the starting material. This leads to the formation of 1,5-dihydro-5-deazaflavins and 1,5-dihydro-5-deazaflavin-5-ones, reducing the yield of the hydrolytic cleavage product. rsc.org

The findings from the hydrolytic reactions are summarized in the table below.

Starting Compound ClassReaction ConditionsMajor Product(s) of Hydrolytic CleavageReference
Pyrano[2,3-d]pyrimidine derivativesReflux in concentrated HCl and Acetic AcidTetrahydro quinolone dione derivatives brieflands.com
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-dionesDilute aqueous Potassium Hydroxide2-Oxoquinoline-3-carboxylic acids rsc.org

Computational and Theoretical Investigations of Quinoline 2,4 1h,3h Dione

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of quinoline-2,4(1H,3H)-dione. These methods allow for the detailed examination of its molecular structure and electronic behavior.

Assessment of Tautomeric Equilibria and Energetic Stabilities

This compound can exist in different tautomeric forms. Quantum chemical calculations are employed to assess the relative energetic stabilities of these tautomers. researchgate.net For instance, studies on related quinoline (B57606) derivatives have used these calculations to determine the most stable tautomeric form in various environments (gas phase, solution). researchgate.net By comparing the calculated energies of the possible tautomers, researchers can predict their equilibrium distribution. For example, in a study of 1-benzamidoisoquinoline derivatives, both amide and enamine tautomers were identified and their ratios determined through a combination of NMR spectroscopy and quantum chemical calculations. mdpi.com

Determination of Standard Molar Enthalpy of Formation

The standard molar enthalpy of formation is a key thermodynamic property that quantifies the stability of a compound. For quinazoline-2,4(1H,3H)-dione, a related compound, this value has been determined experimentally and supported by high-level G3(MP2)//B3LYP composite method calculations. researchgate.net This combined experimental and theoretical approach provides a reliable value for the enthalpy of formation in the gaseous phase.

Analysis of Aromaticity (e.g., Nucleus Independent Chemical Shifts - NICS)

Aromaticity is a crucial concept in understanding the stability and reactivity of cyclic molecules. Nucleus-Independent Chemical Shift (NICS) analysis is a widely used computational method to quantify the aromaticity of a ring system. mdpi.comresearchgate.netnih.gov Negative NICS values typically indicate aromatic character, while positive values suggest anti-aromaticity. The aromaticity of both the benzene (B151609) and pyridinone rings in this compound can be assessed using this method. researchgate.net Such analyses have been applied to various quinoline derivatives to correlate aromaticity with pharmacological activity, where differences in the aromaticity of the pyridine (B92270) ring were found to be significant. mdpi.com

Global Reactivity Indices and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding a molecule's chemical reactivity and kinetic stability. researchgate.netsci-hub.se The energy gap between the HOMO and LUMO (Egap) is a particularly important parameter; a smaller gap generally implies higher reactivity. researchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the molecule's reactivity profile. ijcce.ac.irinformaticsjournals.co.in These include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating higher reactivity.

Electrophilicity Index (ω): A measure of the ability of a molecule to accept electrons.

These parameters have been calculated for various quinoline derivatives to understand their electronic and reactive properties. tandfonline.comnih.gov

Table 1: Global Reactivity Descriptors

Parameter Formula Description
Ionization Potential (I) I ≈ -EHOMO Energy required to remove an electron
Electron Affinity (A) A ≈ -ELUMO Energy released upon gaining an electron
Energy Gap (ΔE) ΔE = ELUMO - EHOMO Indicator of kinetic stability and reactivity
Electronegativity (χ) χ = (I + A) / 2 Measure of the power to attract electrons
Chemical Hardness (η) η = (I - A) / 2 Resistance to deformation of electron cloud
Global Softness (S) S = 1 / (2η) Reciprocal of hardness, indicates reactivity

This table provides a general overview of global reactivity descriptors and their calculations based on HOMO and LUMO energies.

Non-linear Optical (NLO) Characteristics

Organic molecules with extended π-conjugation, like certain quinoline derivatives, can exhibit significant non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. researchgate.netsemanticscholar.orgmdpi.com Computational methods are used to calculate key NLO parameters such as the electric dipole moment (μ), linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities. semanticscholar.org These calculations help in the design of new materials with enhanced NLO responses. For example, studies on disubstituted quinoline-carbazole compounds have shown that strategic placement of donor and acceptor groups can significantly enhance NLO properties. mdpi.com

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug design, docking simulations are used to predict how a ligand, such as a this compound derivative, might interact with the binding site of a biological target, typically a protein. nih.govsmolecule.com

These simulations provide insights into the binding mode and affinity of the ligand. For instance, molecular docking studies on this compound analogs have been used to predict their interactions with the cannabinoid type 2 receptor (CB2R), helping to explain the observed agonist or antagonist activities of different substituted derivatives. nih.govacs.org The results of these simulations can guide the further design and optimization of potent and selective ligands. acs.org

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Quinazoline-2,4(1H,3H)-dione
1-Benzamidoisoquinoline

Quantitative Structure-Activity Relationship (QSAR) Studies (e.g., CoMFA)

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, providing mathematical models that correlate the chemical structure of compounds with their biological activity. For derivatives of the this compound scaffold, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) have been instrumental in guiding the development of new therapeutic agents.

In a notable study focused on developing ligands for the cannabinoid type 2 receptor (CB2R), a series of this compound analogs were synthesized and evaluated. acs.orgnih.gov A 3D-QSAR model using CoMFA was successfully generated to understand the structural requirements for CB2R modulation. acs.orgnih.gov This model provided insights into the steric and electrostatic fields of the molecules, which are crucial for their interaction with the receptor. The predictive power of the CoMFA model offers a valuable guide for the future design and modification of CB2R modulators based on the this compound core. acs.orgnih.gov

Similarly, 3D-QSAR studies have been applied to a large dataset of 178 quinoline derivatives, including those with the 2,4-dione feature, to design novel antimalarial agents. nih.gov The CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) models developed in this research yielded statistically significant results. nih.gov The Partial Least Squares (PLS) analysis for the CoMFA model showed a high non-cross-validated correlation coefficient (r²ncv) of 0.969 and a cross-validated correlation coefficient (q²) of 0.677, indicating a robust and predictive model. nih.gov The information derived from the CoMFA and CoMSIA contour maps is crucial for designing new 2,4-disubstituted quinoline derivatives with enhanced antimalarial activity. nih.gov

Another investigation into quinoline derivatives as anti-gastric cancer agents also employed CoMFA. nih.gov This study on 33 quinoline-based compounds established a 3D-QSAR model with good predictive ability, evidenced by a cross-validated correlation coefficient (Q²) of 0.625 and a high coefficient of determination (R²) of 0.913. nih.gov The model indicated that both steric and electrostatic fields are significant contributors to the binding affinity, with contributions of 51.5% and 48.5%, respectively. nih.gov Such models are fundamental in rationally designing compounds with improved potency.

The table below summarizes the statistical parameters from a representative CoMFA study on quinoline derivatives, highlighting the robustness of the model.

Parameter Value Significance
q² (Cross-validated r²)0.677Good internal predictive ability
r²ncv (Non-cross-validated r²)0.969High correlation between predicted and observed activity
r²cv (Cross-validated r²)0.682Strong predictive performance

Data sourced from a 3D-QSAR study on antimalarial quinoline derivatives. nih.gov

In Silico Prediction of Pharmacokinetic and Physicochemical Parameters (e.g., ADME)

In silico methods are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, providing an early assessment of a compound's pharmacokinetic profile. For derivatives of this compound, various computational tools have been employed to evaluate their drug-likeness and physicochemical parameters.

Studies on novel quinoline derivatives have utilized platforms like the SwissADME server to predict pharmacokinetic properties. nih.gov For instance, a quinoline-thiazolidinedione hybrid was evaluated and found to comply with Lipinski's rule of five, with zero violations, suggesting favorable oral bioavailability. nih.gov The predictions for this derivative indicated high gastrointestinal absorption but low blood-brain barrier (BBB) permeability. nih.gov

Similarly, in an investigation of quinazolin-2,4(1H,3H)-dione derivatives as potential antibacterial agents, ADME/Tox properties were assessed using web servers such as AdmetSAR, Molinspiration, and SwissADME. mdpi.com The designed compounds generally exhibited molecular weights under 500 g/mol , which is indicative of good absorption. mdpi.com Further analysis predicted that these compounds would not penetrate the blood-brain barrier and would be resistant to P-glycoprotein (P-gp) efflux, a key mechanism in drug resistance. rsc.org

The physicochemical properties of the parent compound, this compound, have been calculated and are available through chemical supplier databases. These predicted parameters offer a baseline for understanding the compound's behavior.

The following table presents a selection of computationally predicted physicochemical and pharmacokinetic parameters for this compound.

Parameter Predicted Value Prediction Method/Source
Molecular Weight161.16 g/mol -
LogP (o/w)1.19iLOGP
LogP (o/w)0.78XLOGP3
Topological Polar Surface Area (TPSA)46.17 ŲErtl et al.
H-bond Acceptors2-
H-bond Donors1-
Rotatable Bonds0-
Gastrointestinal (GI) AbsorptionHighSwissADME (on derivatives) nih.gov
Blood-Brain Barrier (BBB) PermeantNoSwissADME (on derivatives) nih.gov
Lipinski's Rule of Five Violations0SwissADME (on derivatives) nih.gov

Data for the parent compound sourced from Ambeed. ambeed.com Data on GI absorption, BBB permeation, and Lipinski's rule are based on studies of derivatives. nih.gov

These in silico predictions are crucial for the early-stage evaluation of compounds, helping to prioritize candidates with desirable pharmacokinetic profiles for further experimental investigation. nih.gov

Biological and Pharmacological Research on Quinoline 2,4 1h,3h Dione Derivatives

Antimicrobial Activities

Derivatives of the quinoline-2,4(1H,3H)-dione scaffold have been a focal point in the quest for new antimicrobial agents, largely due to the increasing challenge of bacterial resistance to existing drugs. nih.gov Researchers have synthesized and evaluated numerous analogues, revealing significant potential against a spectrum of microbes.

Antibacterial Efficacy (Gram-positive and Gram-negative strains)

Novel series of quinazoline-2,4(1H,3H)-dione derivatives have been synthesized and assessed for their antimicrobial activity against both Gram-positive and Gram-negative bacterial strains. mdpi.comnih.gov Studies employing methods like the Agar well diffusion have shown that many of these compounds exhibit moderate to potent antibacterial effects. mdpi.comnih.govresearchgate.net

For instance, certain derivatives have demonstrated broad-spectrum activity. mdpi.comnih.gov One study highlighted a compound with triazole moieties at the 1- and 3-positions of the quinazoline-2,4-dione backbone, which showed moderate activity against the Gram-positive Staphylococcus aureus with an inhibition zone of 9 mm. mdpi.com The same compound displayed specific and potent activity against the Gram-negative Escherichia coli, with an inhibition zone of 15 mm and a Minimum Inhibitory Concentration (MIC) value of 65 mg/mL, comparable to standard reference drugs. mdpi.com Other research has also confirmed the activity of quinoline (B57606) derivatives against strains like Staphylococcus aureus and Escherichia coli, with some showing inhibition zones up to 15 mm.

Compound TypeBacterial StrainActivityReference
Quinazoline-2,4-dione derivative with triazole moietiesStaphylococcus aureus (Gram-positive)Moderate (9 mm inhibition zone) mdpi.com
Quinazoline-2,4-dione derivative with triazole moietiesEscherichia coli (Gram-negative)Potent (15 mm inhibition zone, 65 mg/mL MIC) mdpi.com
General Quinoline derivativesStaphylococcus aureus & Escherichia coliEffective (up to 15 mm inhibition zones)

Fluoroquinolone-like Inhibition of Bacterial Gyrase and DNA Topoisomerase IV

The mechanism behind the antibacterial action of many this compound derivatives is believed to be similar to that of fluoroquinolone antibiotics. nih.govresearchgate.net These compounds are designed as inhibitors of bacterial DNA gyrase and DNA topoisomerase IV, which are essential enzymes for bacterial DNA replication, transcription, and repair. nih.govmdpi.comnih.govnih.gov By targeting these type II topoisomerases, the derivatives disrupt critical cellular processes, ultimately leading to bacterial cell death. researchgate.net This dual-targeting capability is a significant advantage in developing antibacterial agents that may circumvent the resistance mechanisms developed by bacteria against single-target drugs. nih.gov

Antimalarial Properties

The quinoline core is historically significant in antimalarial drug discovery, with quinine (B1679958) being a cornerstone of treatment for centuries. Research has extended to this compound and related quinazolinone structures as potential antimalarials. nih.govraco.cat In silico molecular docking studies have been performed to analyze the binding interactions of novel hybrid quinazolin-2,4-dione analogues with key enzymes of the malaria parasite, Plasmodium falciparum. nih.gov

One of the primary targets investigated is Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), an essential enzyme for the parasite's growth and proliferation. nih.gov By identifying compounds that can effectively bind to and inhibit this enzyme, researchers aim to develop new therapeutic strategies against malaria. Docking studies have shown that certain quinazolin-2,4-dione derivatives exhibit a high binding affinity for pfDHODH, suggesting their potential as effective antimalarial agents. nih.gov

Anticancer and Antitumor Potentials

The versatility of the this compound scaffold is further demonstrated by its significant potential in anticancer research. mdpi.com Derivatives have been investigated for their ability to inhibit key enzymes involved in cancer progression and for their direct cytotoxic effects on various cancer cell lines. nih.govnih.gov

Inhibition of Kinase Enzymes (e.g., c-Met, VEGFR-2 TK)

A key strategy in modern cancer therapy is the inhibition of tyrosine kinases (TKs), which are crucial regulators of cell proliferation and angiogenesis. nih.gov Dysregulation of vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met tyrosine kinases is implicated in the development and progression of many human cancers. nih.gov Consequently, designing multi-target molecules that can simultaneously inhibit both VEGFR-2 and c-Met is a promising approach to overcome drug resistance and improve therapeutic efficacy. nih.govnih.gov

Several series of 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been designed and synthesized as dual c-Met/VEGFR-2 TK inhibitors. nih.govnih.gov In vitro enzyme inhibitory assays have confirmed the potent activity of these compounds. For example, certain 3-phenylquinazolin-2,4(1H,3H)-diones bearing a thiourea (B124793) moiety showed excellent inhibitory activity against both kinases, with IC₅₀ values in the nanomolar range. nih.govresearchgate.net

Compound SeriesTarget KinaseIC₅₀ (nM)Reference
3-phenylquinazolin-2,4(1H,3H)-diones (Compound 3e)VEGFR-283 nih.gov, researchgate.net
3-phenylquinazolin-2,4(1H,3H)-diones (Compound 3e)c-Met48 nih.gov, researchgate.net
3-substituted quinazoline-2,4(1H,3H)-diones (Compounds 2c, 4b, 4e)VEGFR-2 & c-Met52-84 (µM range converted) nih.gov

Cytotoxic Activity against Cancer Cell Lines (e.g., HCT-116 colorectal cells, HepG-2 liver cancer cells)

In addition to enzyme inhibition, the direct cytotoxic effect of this compound derivatives against various human cancer cell lines has been extensively evaluated. researchgate.net Significant activity has been reported against HCT-116 colorectal carcinoma cells and HepG-2 liver cancer cells. nih.govresearchgate.netnih.gov

Studies have identified several derivatives with potent antiproliferative effects. For instance, a series of 1‐benzylquinazoline‐2,4(1H,3H)‐dione (B5365651) derivatives were tested, with some compounds showing GI₅₀ values in the low micromolar range against HCT-116 and HepG-2 cells. researchgate.net Another study on 3-phenylquinazolin-2,4(1H,3H)-diones found compounds with IC₅₀ values as low as 1.184 µM against the HCT-116 cell line. nih.govresearchgate.net Similarly, other novel quinoline derivatives have demonstrated superior cytotoxic activities against both HepG-2 and HCT-116 cell lines when compared to established anticancer agents. nih.govsemanticscholar.org

Compound SeriesCell LineIC₅₀ / GI₅₀ (µM)Reference
3-phenylquinazolin-2,4(1H,3H)-diones (Compound 3c)HCT-1161.184 nih.gov, researchgate.net
3-phenylquinazolin-2,4(1H,3H)-diones (Compound 3e)HCT-1163.403 nih.gov, researchgate.net
1‐benzylquinazoline‐2,4(1H,3H)‐dione (Compound 11e)HCT-1165.69 researchgate.net
1‐benzylquinazoline‐2,4(1H,3H)‐dione (Compound 11c)HCT-1165.27 researchgate.net
1‐benzylquinazoline‐2,4(1H,3H)‐dione (Compound 11b)HepG-29.16 researchgate.net
Novel Quinoline derivatives (e.g., Compound 25)HCT-116< 9.32 nih.gov, semanticscholar.org
Novel Quinoline derivatives (e.g., Compound 25)HepG-2< 7.40 nih.gov, semanticscholar.org

Anti-inflammatory and Immunomodulatory Effects

This compound derivatives have been a focal point of research for their significant anti-inflammatory and immunomodulatory properties. These effects are largely attributed to their interaction with key targets in the immune system, such as the cannabinoid type 2 receptor (CB2R).

Ligands of Cannabinoid Type 2 Receptor (CB2R)

The cannabinoid type 2 receptor (CB2R) is a crucial component of the endocannabinoid system and is primarily expressed in immune cells. Its activation is associated with the modulation of inflammatory responses, making it an attractive target for therapeutic intervention.

A series of this compound analogs have been designed and synthesized to act as potent and selective ligands for the CB2R. nih.gov In one study, it was discovered that the substitution pattern on the this compound core dictates the functional activity of the compounds. Derivatives with substitutions at the C5 or C8 positions were found to act as CB2R agonists, while those with substitutions at the C6 or C7 positions behaved as CB2R antagonists. nih.gov

Further research into quinazoline (B50416)/pyrimidine-2,4(1H,3H)-diones, which are structurally related to the this compound core, has also yielded potent CB2 agonists. These efforts have focused on improving the physicochemical properties of these compounds, such as hydrophilicity, to enhance their drug-like characteristics.

Alleviation of Autoimmune Encephalomyelitis

Experimental autoimmune encephalomyelitis (EAE) is a widely used animal model for human multiple sclerosis, a chronic inflammatory and neurodegenerative disease of the central nervous system. The immunomodulatory properties of this compound derivatives have been tested in this model.

Oral administration of a C5-substituted this compound derivative, which acts as a CB2R agonist, was shown to dose-dependently alleviate the clinical symptoms of EAE in mice. nih.gov This compound also demonstrated a protective effect on the central nervous system by reducing immune-mediated damage. nih.gov These findings highlight the therapeutic potential of this compound derivatives in the management of autoimmune disorders like multiple sclerosis.

Other Pharmacological Activities

Beyond their effects on cancer and inflammation, derivatives of the this compound and the related quinazoline-2,4(1H,3H)-dione scaffolds have been explored for other pharmacological applications, including antiplatelet and antihypertensive activities.

Antiplatelet Activity

The aggregation of platelets is a critical process in hemostasis and thrombosis. Aberrant platelet activation can lead to cardiovascular diseases. Several studies have indicated that quinazoline-2,4(1H,3H)-dione derivatives possess antiplatelet activity. nih.govresearchgate.net

In one study, novel guanidine (B92328) derivatives of quinazoline-2,4(1H,3H)-dione were synthesized and evaluated for their pharmacological properties. Several of these compounds were found to exhibit antiplatelet activity. nih.govcyberleninka.ru Another report also highlights the antiplatelet potential of this class of compounds. nih.gov More specifically, 2-oxo-1,2-dihydroquinolin-4-yl acetate, a derivative of the quinoline-2-one core, has been identified as a potent inhibitor of platelet cyclooxygenase-1 (COX-1) and thromboxane (B8750289) A2 synthase (TXAS), demonstrating significant antiplatelet effects both in vitro and in vivo. mdpi.com

Antihypertensive Activity

Hypertension, or high blood pressure, is a major risk factor for heart disease, stroke, and other cardiovascular conditions. The quinoline and quinazoline scaffolds have been investigated for their potential to lower blood pressure. nih.govresearchgate.net

A study on a quinoline-appended chalcone (B49325) derivative demonstrated its ability to inhibit the angiotensin-converting enzyme (ACE), a key therapeutic target for controlling hypertension. rsc.org Incubation of this derivative with kidney cortex plasma membrane resulted in a considerable antihypertensive effect through ACE inhibition. rsc.org While not specifically focused on the this compound core, this research points to the potential of the broader quinoline class in managing hypertension. Furthermore, various derivatives of quinazoline have been reported to possess antihypertensive properties. openmedicinalchemistryjournal.comacs.org

Antioxidant Properties

Derivatives of the quinoline and quinazoline-2,4(1H,3H)-dione scaffold have been investigated for their ability to counteract oxidative stress. Studies have shown that these compounds can act as free radical scavengers and metal chelators. nih.gov

A series of novel pyrimido[5,4-c]quinoline derivatives synthesized from 4-hydroxy-3-acyl quinolin-2-one were screened for their in vitro antioxidant activities. nih.gov The evaluation included assays for DPPH radical scavenging, Trolox equivalent antioxidant capacity (TEAC), total antioxidant activity by FRAP, superoxide (B77818) radical scavenging, metal chelating, and nitric oxide scavenging. nih.gov Among the compounds tested, 2-amino-4-methyl-1,2-dihydropyrimido[5,4-c]quinolin-5(6H)-one (compound 4c) and 5-methyl-2-thioxo-2,3-dihydro-1H- nih.govacs.orgresearchgate.nettriazepino[6,5-c]quinolin-6(7H)-one (compound 5g) demonstrated significant antioxidant activities. nih.gov In another study, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones, specifically compounds 3g and 3h, showed promising antioxidant potential by scavenging DPPH radicals effectively at a concentration of 10 µM. mdpi.com

Research has also explored the antioxidant effects of quinoline derivatives containing selenium. These studies suggest that the introduction of an electron-withdrawing group into the aromatic ring of the quinoline system can influence its antioxidant activity. scielo.br The collective findings underscore the potential of quinoline derivatives as antioxidants, which may have implications for neuroprotection. researchgate.net

Table 1: Antioxidant Activity of Selected Quinoline Derivatives

Compound ReferenceChemical NameAssayResult
4c nih.gov2-amino-4-methyl-1,2-dihydropyrimido[5,4-c]quinolin-5(6H)-oneMultiple in vitro assaysSignificant antioxidant activity
5g nih.gov5-methyl-2-thioxo-2,3-dihydro-1H- nih.govacs.orgresearchgate.nettriazepino[6,5-c]quinolin-6(7H)-oneMultiple in vitro assaysSignificant antioxidant activity
3g mdpi.comNot specifiedDPPH Radical Scavenging70.6% scavenging at 10 µM
3h mdpi.comNot specifiedDPPH Radical Scavenging73.5% scavenging at 10 µM

Anticonvulsant Activity

The quinoline nucleus is a common structural motif in the design of synthetic compounds with anticonvulsant properties. researchgate.netresearchgate.netnih.gov Research into a series of substituted quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]quinoline derivatives has identified several compounds with potent anticonvulsant effects. nih.gov

In one study, the anticonvulsant activity was evaluated using the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (scPTZ) test. researchgate.netnih.gov It was found that modifying the parent compounds into 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinolines significantly increased anticonvulsant activity. nih.gov In contrast, the 5-substituted-phenyl-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline-1(2H)-ones, which feature a dione-like structure, showed no anticonvulsant effects. researchgate.netnih.gov The most potent compound from the active series was 5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline (compound 3f), which exhibited strong effects in both the anti-MES and anti-PTZ tests. researchgate.netresearchgate.netnih.gov

Table 2: Anticonvulsant Activity of Lead Quinoline Derivative

CompoundTestED₅₀ (mg/kg)
3f (5-(p-fluorophenyl)-4,5-dihydro-1,2,4-triazolo[4,3-a]quinoline) researchgate.netresearchgate.netAnti-MES27.4
Anti-PTZ22.0

Phosphodiesterase (PDE) 4 Inhibition

Quinazoline-2,4(1H,3H)-dione derivatives have been identified as having inhibitory activity against phosphodiesterase (PDE) 4. nih.gov PDE4 enzymes are responsible for the hydrolysis of cyclic AMP (cAMP), and their inhibition is a therapeutic strategy for inflammatory diseases. researchgate.net While pyrimidine-2,4-dione classes showed moderate potency, they demonstrated significant selectivity for PDE4, which prompted further molecular optimization studies. nih.govencyclopedia.pub This has led to the exploration of related scaffolds, including quinoline-based compounds, to develop analogues with improved potency while maintaining selectivity for the PDE4B subfamily, which is predominantly involved in controlling inflammatory responses. nih.govencyclopedia.pub

5-HT3A Receptor Antagonism

Derivatives of quinoline have been synthesized and evaluated for their affinity for serotonin (B10506) 5-HT3 receptors. nih.gov In one study, a series of esters and amides of 1-alkyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid were tested. nih.gov Many of the ester derivatives displayed significantly more potent activity than the established 5-HT3 antagonist, ondansetron. nih.gov Specifically, compounds 21 and 37 in the study demonstrated the highest affinity, with Ki values of 0.32 and 0.31 nM, respectively. nih.gov The research indicated that lipophilic substituents at the 1- or 2-position of the quinoline ring enhanced the affinity for the receptors. nih.gov However, it was noted that there was not a strong correlation between the high affinity for brain 5-HT3 receptors and in vivo activity in the Bezold-Jarisch reflex test, suggesting a possible differential interaction with 5-HT3 receptor subtypes. nih.gov

Separately, research has also identified 3-aryl-3-methyl-1H-quinoline-2,4-diones as a novel class of selective 5-HT6 receptor antagonists, which is a different serotonin receptor subtype. nih.gov

Cyclin-Dependent Kinase 5 (CDK5) Inhibition

The quinazoline-2,4(1H,3H)-dione scaffold has been noted in the literature as a basis for developing inhibitors of cyclin-dependent kinase 5 (CDK5). nih.gov CDK5 is a critical regulator in neuronal signal transduction, and its dysregulation is implicated in various neurological disorders. frontiersin.org The development of selective CDK5 inhibitors is a significant area of research. medchemexpress.com While many CDK inhibitors target the highly conserved ATP-binding site, leading to a lack of specificity, efforts have been made to discover and optimize highly selective inhibitors. frontiersin.orgmedchemexpress.com One study identified a highly selective CDK5 inhibitor, referred to as CDK5-IN-2 (compound 15), with an IC₅₀ of 0.2 nM for CDK5/p25. medchemexpress.com

Potential as Herbicides and Agrochemicals

Derivatives of quinazoline-2,4(1H,3H)-dione have shown significant promise as potent herbicides. nih.govacs.org This research has largely focused on the inhibition of key plant enzymes.

One major target is 4-hydroxyphenylpyruvate dioxygenase (HPPD), an enzyme crucial for plastoquinone (B1678516) and tocopherol biosynthesis. nih.govacs.org A series of novel triketone-containing quinazoline-2,4-dione derivatives were synthesized and showed good HPPD inhibitory activity and broad-spectrum herbicidal effects. nih.govacs.org Compound 11h (1-ethyl-6-(2-hydroxy-6-oxocyclohex-1-enecarbonyl)-3-(o-tolyl)quinazoline-2,4(1H,3H)-dione) was particularly potent, with a Kᵢ value of 0.005 µM, making it about twice as potent as the commercial herbicide mesotrione. nih.gov In greenhouse experiments, this compound displayed strong post-emergent herbicidal activity at low application rates and was found to be safe for maize. nih.gov

Another target for these derivatives is protoporphyrinogen (B1215707) IX oxidase (PPO). Inhibition of PPO leads to the accumulation of a toxic intermediate that, in the presence of light, causes rapid cell death in plants. researchgate.net A series of cycloalka[d]quinazoline-2,4-dione-benzoxazinones were designed as PPO inhibitors. researchgate.net Compound 17i from this series was found to be 4 to 6 times more potent than commercial PPO-inhibiting herbicides and showed excellent, broad-spectrum herbicidal activity with good safety for wheat crops. researchgate.net

Furthermore, certain imine derivatives of (E)-3-acyl-quinoline-2,4(1H,3H)-dione have been identified as a new class of photosystem II (PSII) electron transport inhibitors. nih.gov Compound 6h from this series showed high inhibitory activity of the Hill reaction, suggesting it targets the D1 protein in the PSII reaction center. nih.gov

Table 3: Herbicidal Activity of Lead Quinoline/Quinazoline-dione Derivatives

CompoundTarget EnzymeActivity MetricValue
11h nih.govHPPDKᵢ0.005 µM
17i researchgate.netPPOKᵢ6.7 nM
6h nih.govPSII (Hill Reaction)IC₅₀0.1 µg/mL

Interaction with Biological Macromolecules

The diverse biological activities of this compound derivatives are rooted in their specific interactions with various biological macromolecules, including enzymes and DNA.

Enzyme Interactions:

DNA Gyrase/Topoisomerase: A comprehensive study demonstrated that quinazoline-2,4(1H,3H)-dione derivatives can act as fluoroquinolone-like inhibitors of bacterial DNA gyrase and DNA topoisomerase IV. nih.gov Molecular docking studies of pyrimido[5,4-c]quinoline-2,4-diones with the topoisomerase II DNA gyrase (PDB ID: 1KZN) revealed that the binding complex can involve hydrogen bonds with key amino acid residues such as Arg136, Asp73, and Asn46, as well as a pi-cationic interaction with Arg76. tandfonline.comtandfonline.com

Kinases: In the context of kinase inhibition, derivatives have been shown to occupy the ATP-binding site. For example, a hybrid of 1,3-thiazolidin-4-one and quinoline formed strong hydrogen bonds with Met1160 and Lys1110 residues in the c-Met kinase domain. nih.gov

Herbicidal Targets: The herbicidal activity of these compounds is due to their interaction with plant enzymes. For instance, computer-based modeling suggests that the novel diketone enamine structure of PSII inhibitors binds to the D1 protein in the photosystem II reaction center. nih.gov The mechanism of inhibition for quinoline-based PDE4 inhibitors is reported to involve interaction with the small (Q1) and large (Q2) lipophilic pockets of the enzyme. nih.govencyclopedia.pub

DNA Interactions: The planar aromatic structure of certain quinoline-dione derivatives makes them suitable for intercalation with DNA. Molecular modeling studies on indeno[1,2-b]quinoline-9,11-diones indicated they could reversibly bind to DNA oligonucleotides, likely through a combination of π-π stacking interactions and hydrogen bonding with the DNA base pairs. brieflands.com Docking results showed varied binding affinities, suggesting that these compounds can fit into the grooves of the DNA double helix. brieflands.com

Spectroscopic Characterization and Analytical Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of quinoline-2,4(1H,3H)-diones. Through various NMR experiments, including ¹H-NMR, ¹³C-NMR, and ¹⁵N-NMR, as well as two-dimensional (2D) techniques like COSY, HSQC, HMBC, and NOESY, a comprehensive understanding of the molecular structure can be achieved. nih.govnih.govsdsu.eduyoutube.com

¹H-NMR Spectroscopy

Proton NMR (¹H-NMR) provides information about the chemical environment of hydrogen atoms in the molecule. For the parent Quinoline-2,4(1H,3H)-dione, the protons on the aromatic ring typically appear as multiplets in the downfield region of the spectrum. The chemical shifts and coupling patterns are influenced by the substituents on the quinoline (B57606) ring. For instance, in derivatives of quinazoline-2,4(1H,3H)-dione, aromatic protons are observed in the range of δ 7.19-8.13 ppm. nih.gov The NH protons of the dione (B5365651) ring are typically observed as broad singlets at a more downfield chemical shift, often above δ 10 ppm, due to hydrogen bonding and the electronic nature of the amide and ketone groups.

¹³C-NMR Spectroscopy

Carbon-13 NMR (¹³C-NMR) spectroscopy is used to determine the types of carbon atoms present in the molecule. The carbonyl carbons (C2 and C4) of the this compound ring are characteristically found at low field, typically in the range of δ 150-195 ppm. rsc.org For example, in 1,3-dimethyl-3-((phenylsulfonyl)methyl)this compound, the carbonyl carbons appear at δ 194.2 and 171.7 ppm. rsc.org The aromatic and aliphatic carbons resonate at higher fields, with their specific chemical shifts being dependent on the substitution pattern.

¹⁵N-NMR Spectroscopy

Nitrogen-15 NMR (¹⁵N-NMR) spectroscopy provides direct information about the nitrogen atoms in the this compound nucleus. Due to the low natural abundance of the ¹⁵N isotope, techniques such as ¹H-¹⁵N HMBC are often employed to determine the chemical shifts indirectly. nih.govmdpi.com These studies are crucial for confirming the position of nitrogen-containing substituents and for understanding the electronic environment of the lactam nitrogen.

2D NMR Spectroscopy (COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR techniques are invaluable for assembling the complete molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically over two or three bonds. sdsu.edu It is instrumental in assigning the protons of the aromatic ring system by tracing the spin-spin coupling networks. upce.cz

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlation). sdsu.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton spectrum. upce.cz

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range couplings between protons and carbons (typically two to four bonds). sdsu.edu This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, correlations between the N1-substituted propargyl methylene (B1212753) protons and carbons C2 and C8a have been observed in the HMBC spectra of some derivatives, confirming the site of substitution. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY shows through-space correlations between protons that are in close proximity, which helps in determining the stereochemistry and conformation of the molecule. upce.cz

The combined application of these 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals, providing a definitive structural proof for this compound and its derivatives. nih.govnih.govmdpi.comupce.cz

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound and its derivatives is characterized by strong absorption bands corresponding to the carbonyl (C=O) and N-H stretching vibrations.

The two carbonyl groups at positions 2 and 4 typically give rise to distinct, strong absorption bands in the region of 1650-1740 cm⁻¹. tandfonline.comrsc.orgsemanticscholar.org For instance, in 3-phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)this compound, carbonyl stretching vibrations are observed at 1721 and 1690 cm⁻¹. semanticscholar.org The N-H stretching vibration of the lactam group is usually observed as a broad band in the range of 3100-3300 cm⁻¹. tandfonline.com The presence of aromatic C-H and C=C stretching vibrations can also be identified in the fingerprint region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. Various ionization techniques are employed for the analysis of quinoline-2,4(1H,3H)-diones, including Electron Ionization (EI), Atmospheric Pressure Chemical Ionization (APCI), and Electrospray Ionization (ESI). rsc.orgsemanticscholar.org

EI-MS : Electron Ionization Mass Spectrometry often leads to extensive fragmentation, providing valuable information about the structure of the molecule. The molecular ion peak [M]⁺ is typically observed. rsc.org

APCI-MS : Atmospheric Pressure Chemical Ionization is a softer ionization technique that usually produces a strong protonated molecule peak [M+H]⁺, which is useful for confirming the molecular weight. upce.cz

HRMS-ESI : High-Resolution Mass Spectrometry with Electrospray Ionization provides highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule. rsc.orgsemanticscholar.org For example, the HRMS (ESI+) of 3-phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)this compound showed a calculated mass of 381.1357 for [M+H]⁺, with the found value being 381.1355, confirming the chemical formula C₂₃H₁₆N₄O₂. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectra of this compound derivatives typically exhibit absorption bands in the UV region, corresponding to π-π* and n-π* transitions of the aromatic system and the carbonyl groups. The position and intensity of these bands can be influenced by the nature and position of substituents on the quinoline ring. For example, the introduction of methoxy (B1213986) groups in the pyrimido[4,5-b]this compound core can shift the absorption maxima. beilstein-journals.org

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of carbon (C), hydrogen (H), and nitrogen (N) in a compound. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula. This comparison serves as a crucial confirmation of the compound's purity and empirical formula. For many synthesized derivatives of this compound, the found elemental analysis values are in close agreement with the calculated values, typically within a ±0.4% margin, which validates their proposed structures. tandfonline.comsemanticscholar.org

Table of Spectroscopic Data for this compound Derivatives

Compound¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)IR (ν, cm⁻¹)Mass Spec. (m/z)Ref.
1,3-dimethyl-3-((phenylsulfonyl)methyl)this compound8.10 (d, 1H), 7.85 (d, 2H), 7.71-7.61 (m, 2H), 7.56-7.52 (m, 2H), 7.27-7.21 (m, 2H), 4.25 (s, 2H), 3.55 (s, 3H), 1.43 (s, 3H)194.2, 171.7, 143.1, 141.6, 136.5, 133.6, 129.0, 128.7, 127.8, 123.3, 119.2, 115.2, 62.2, 55.3, 30.1, 25.9-[M+H]⁺: 344.0957 rsc.org
1,3-dimethyl-3-(tosylmethyl)this compound8.12-8.10 (m, 1H), 7.72 (d, 2H), 7.69-7.67 (m, 1H), 7.33 (d, 2H), 7.26-7.21 (m, 2H), 4.23 (s, 2H), 3.55 (s, 3H), 2.44 (s, 3H), 1.43 (s, 3H)194.2, 171.7, 144.5, 143.2, 138.7, 136.5, 129.6, 128.7, 127.8, 123.3, 119.3, 115.1, 62.4, 55.2, 30.1, 25.9, 21.6-[M+H]⁺: 358.1114 rsc.org
3-Phenyl-3-(4-phenyl-1H-1,2,3-triazol-1-yl)this compound7.10–7.21 (m, 2H), 7.29–7.39 (m, 1H), 7.39–7.49 (m, 4H), 7.49–7.57 (m, 3H), 7.60–7.69 (m, 1H), 7.79–7.92 (m, 3H), 8.48 (s, 1H), 11.66 (br s, 1H)80.0, 116.7, 119.1, 123.4, 123.5, 125.1, 127.5, 127.9, 128.8, 128.9, 129.5, 129.9, 130.49, 130.52, 136.9, 140.5, 145.3, 166.7, 188.93276, 1721, 1690, 1613[M+H]⁺: 381.1355 semanticscholar.org
2-(2,4-Dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-phenylacetamide4.72 (s, 2H), 7.06 (t, 1H), 7.25 (m, 2H), 7.32 (m, 2H), 7.57 (m, 2H), 7.71 (t, 1H), 7.96 (d, 1H), 10.31 (s, 1H), 11.61 (s, 1H)-3204, 3136, 1737, 1636[M]⁺: 295 tandfonline.com

Q & A

Q. What are the optimal reaction conditions for synthesizing Quinoline-2,4(1H,3H)-dione derivatives?

Methodological Answer: Systematic optimization involves screening solvents (e.g., ethanol, dioxane), catalysts (e.g., selenium dioxide), and temperatures. For example, the reaction of arylglyoxals, naphthalen-2-ol, and this compound in a 1:1:1 molar ratio under reflux in ethanol yields benzo[5,6]chromeno[3,2-c]quinoline derivatives with >85% efficiency. Reaction progress is monitored via TLC, and yields are maximized at 80°C for 6–8 hours .

Q. How are this compound derivatives characterized post-synthesis?

Methodological Answer: Key characterization techniques include:

  • FT-IR : Confirms carbonyl stretches (C=O) at ~1700 cm⁻¹ and NH/OH groups at 3200–3400 cm⁻¹.
  • NMR : ¹H NMR identifies aromatic protons (δ 7.0–8.5 ppm) and substituent-specific shifts (e.g., methyl groups at δ 2.2 ppm). ¹³C NMR resolves carbonyl carbons (δ 165–185 ppm) .
  • HRMS : Validates molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₂N₄O₃: calcd. 309.0982, found 309.0979) .

Advanced Research Questions

Q. How does substitution at C5 vs. C6 positions influence cannabinoid receptor (CB2R) activity?

Methodological Answer: C5- or C8-substituted derivatives act as CB2R agonists (e.g., compound 21 with EC₅₀ = 12 nM), while C6- or C7-substituted analogs are antagonists. Docking simulations and 3D-QSAR models reveal that C5 substituents (e.g., alkyl chains) enhance hydrophobic interactions with CB2R’s transmembrane domain, whereas C6 groups disrupt ligand-receptor binding. Experimental validation via in vivo models (e.g., autoimmune encephalomyelitis in mice) confirms functional outcomes .

Q. How can unexpected byproducts in Perkow reactions involving Quinoline-2,4(1H,3H)-diones be resolved?

Methodological Answer: Fluorocarboxylate anions (e.g., fluoroiodoacetoxy) may act as leaving groups, leading to undesired products like 4-ethoxyquinolin-2(1H)-one instead of Horner-Wadsworth-Emmons intermediates. Mitigation strategies include:

  • Reagent stoichiometry control : Limiting triethyl phosphite to 1.3 equivalents.
  • Temperature modulation : Conducting reactions at 60°C to favor Perkow pathways over side reactions.
  • Byproduct identification : Using LC-MS and ¹⁹F NMR to trace fluorinated intermediates .

Q. How do computational methods like 3D-QSAR improve ligand design for this compound derivatives?

Methodological Answer: Comparative Molecular Field Analysis (CoMFA) generates 3D-QSAR models by correlating substituent electrostatic/steric fields with bioactivity. For CB2R ligands:

  • Steric bulk at C5 increases agonist potency.
  • Electron-withdrawing groups at C6 enhance antagonist activity.
    Docking simulations (e.g., AutoDock Vina) validate binding poses in CB2R’s orthosteric site, guiding rational modifications .

Addressing Data Contradictions

Q. How to reconcile discrepancies in reported antibacterial vs. anti-inflammatory activities of Quinoline-2,4(1H,3H)-diones?

Methodological Answer: Contradictions arise from structural analogs (e.g., quinazoline-2,4(1H,3H)-diones vs. quinoline-2,4(1H,3H)-diones) and assay conditions. Resolve via:

  • Structural comparison : Verify core scaffold differences (e.g., pyrimidine vs. benzene rings) using X-ray crystallography .
  • Assay standardization : Re-test compounds under uniform conditions (e.g., MIC for antibacterial activity; IL-6 suppression for anti-inflammatory effects) .

Q. Methodological Innovations

Q. What green chemistry approaches are viable for this compound synthesis?

Methodological Answer:

  • Solvent-free conditions : Mechanochemical grinding of precursors (e.g., naphthalen-2-ol and arylglyoxals) with K₂CO₃ as a base yields derivatives at 70% efficiency .
  • CO₂ utilization : Catalytic cyclization of 2-aminobenzonitrile with CO₂ in water, mediated by alcohol amines, produces quinazoline-diones (structural analogs) at 90% yield .

Q. Future Research Directions

  • Targeted drug delivery : Conjugating Quinoline-2,4(1H,3H)-diones with triazole-functionalized nanoparticles (e.g., Cu(I)-catalyzed click chemistry) to enhance CNS penetration .
  • Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (LC-MS) to map off-target effects in preclinical models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.